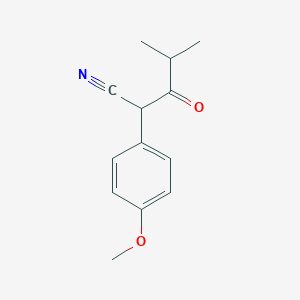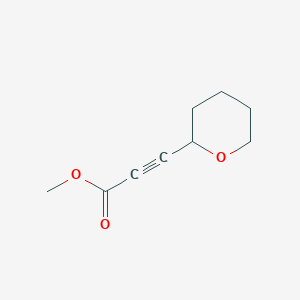
2-(4-Methoxyphenyl)-4-methyl-3-oxopentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-4-methyl-3-oxopentanenitrile is an organic compound characterized by the presence of a methoxyphenyl group, a methyl group, a ketone, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-methyl-3-oxopentanenitrile typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by nitrile formation. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and reagents like acetonitrile.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-4-methyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 2-(4-Methoxyphenyl)-4-methyl-3-oxopentanoic acid.
Reduction: Formation of 2-(4-Methoxyphenyl)-4-methyl-3-aminopentanenitrile.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-4-methyl-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-4-methyl-3-oxopentanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity, leading to downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)ethylamine: Shares the methoxyphenyl group but differs in the presence of an ethylamine group instead of a nitrile and ketone.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino group, differing in the overall structure and functional groups.
Uniqueness
2-(4-Methoxyphenyl)-4-methyl-3-oxopentanenitrile is unique due to its combination of functional groups, which confer specific reactivity and potential applications not shared by its analogs. The presence of both a nitrile and a ketone group allows for diverse chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-4-methyl-3-oxopentanenitrile |
InChI |
InChI=1S/C13H15NO2/c1-9(2)13(15)12(8-14)10-4-6-11(16-3)7-5-10/h4-7,9,12H,1-3H3 |
Clé InChI |
TYKZSVYGCPNFKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(C#N)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methoxy-2,5-dimethylphenyl)methyl]oxirane](/img/structure/B13160298.png)


![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13160335.png)
![1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13160342.png)
![Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13160345.png)


![Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13160365.png)

![tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13160382.png)
![1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13160390.png)

